molecular formula C28H27ClN4OS B610544 ROC-325

ROC-325

Cat. No.: B610544
M. Wt: 503.1 g/mol
InChI Key: HXUYKEGAEIYPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROC-325 is a novel small molecule inhibitor of autophagy, which has shown promising anticancer activity. Autophagy is a lysosomal-mediated degradation process that helps maintain cellular homeostasis by controlling the turnover of organelles and long-lived proteins. This compound has been developed to inhibit this process, thereby enhancing the efficacy of various anticancer therapies .

Mechanism of Action

Target of Action

The primary target of ROC-325 is the process of autophagy . Autophagy is an evolutionarily conserved lysosomal-mediated degradation process that facilitates the turnover of organelles and selected long-lived proteins . This process contributes to therapeutic resistance and malignant progression by generating alternative sources of metabolic fuel to maintain cell survival under stress conditions, including those imposed by hypoxia, radiation, chemotherapy, and targeted agents .

Mode of Action

This compound interacts with its targets by inhibiting autophagy through the disruption of lysosomal function . This disruption is achieved by triggering the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, deacidification of lysosomes, and elevated expression of LC3B, p62, and cathepsin D . These actions result in the inhibition of autophagic flux .

Biochemical Pathways

This compound affects the autophagy-dependent degradation pathways . By inhibiting autophagy, this compound disrupts the normal turnover of organelles and long-lived proteins, thereby affecting the cell’s ability to generate alternative sources of metabolic fuel under stress conditions .

Result of Action

The molecular and cellular effects of this compound’s action include diminished cell viability, antagonized clonogenic survival, and induced apoptosis in a therapeutically selective manner . In renal cell carcinoma (RCC) models, this compound has shown to be significantly more effective than hydroxychloroquine, a known autophagy inhibitor .

Properties

IUPAC Name

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUYKEGAEIYPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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